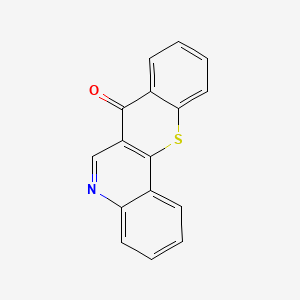
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate is an organophosphorus compound that features a brominated benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate typically involves the bromination of 1,3-benzodioxole followed by phosphorylation. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. The phosphorylated product is then obtained by reacting the brominated intermediate with diethyl phosphorochloridate under basic conditions, such as in the presence of triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzodioxole ring can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The phosphate ester can be hydrolyzed to yield the corresponding alcohol and phosphoric acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products include azido or thiol derivatives of the benzodioxole ring.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include reduced benzodioxole derivatives.
Hydrolysis: Products include diethyl phosphate and the corresponding alcohol.
Scientific Research Applications
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The brominated benzodioxole ring can engage in π-π interactions and hydrogen bonding, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxol-5-yl acetate
- 6-Bromo-1,3-benzodioxol-5-yl methanol
- 6-Bromo-1,3-benzodioxol-5-yl methyl phosphate
Uniqueness
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate is unique due to its specific combination of a brominated benzodioxole ring and a diethyl phosphate group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the diethyl phosphate group enhances its solubility and potential for phosphorylation reactions, making it a valuable compound for various applications.
Properties
CAS No. |
5454-27-3 |
|---|---|
Molecular Formula |
C11H14BrO6P |
Molecular Weight |
353.10 g/mol |
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl) diethyl phosphate |
InChI |
InChI=1S/C11H14BrO6P/c1-3-16-19(13,17-4-2)18-9-6-11-10(5-8(9)12)14-7-15-11/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
ALROGCOCZXGYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C(C=C2C(=C1)OCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)







